2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid
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Overview
Description
2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid is an organic compound that features a piperazine ring substituted with a pyridine moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid typically involves the reaction of pyridine-2-amine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cetirizine: A related compound with a similar piperazine structure but different substituents.
Norfloxacin derivatives: Compounds with a piperazine ring and various substituents, used as antibiotics.
Pyridine derivatives: Compounds with a pyridine ring and various functional groups, used in various applications.
Uniqueness: 2-(4-(Pyridin-2-yl)piperazin-1-yl)acetic acid is unique due to its specific combination of a pyridine ring, piperazine ring, and acetic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-13-5-7-14(8-6-13)10-3-1-2-4-12-10/h1-4H,5-9H2,(H,15,16) |
InChI Key |
XRVADMWTIGGKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=N2 |
Origin of Product |
United States |
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